An In-depth Technical Guide to 2-Heptynal (CAS Number: 1846-67-9)
An In-depth Technical Guide to 2-Heptynal (CAS Number: 1846-67-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Heptynal, a reactive aldehyde containing a carbon-carbon triple bond. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting a valuable resource for its application in research and development.
Core Properties and Data
2-Heptynal, with the CAS number 1846-67-9, is a C7 aldehyde featuring an internal alkyne functionality.[1] Its unique structure, combining the reactivity of an aldehyde with that of an alkyne, makes it a versatile synthon in organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Heptynal is presented in the table below. These values have been compiled from various chemical data sources.
| Property | Value | Unit |
| CAS Number | 1846-67-9 | - |
| Molecular Formula | C₇H₁₀O | - |
| Molecular Weight | 110.15 | g/mol |
| Boiling Point | 173.7 | °C at 760 mmHg |
| Density | 0.883 | g/cm³ |
| Flash Point | 59.2 | °C |
| LogP | 1.37890 | - |
Table 1: Physicochemical properties of 2-Heptynal.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of 2-Heptynal is expected to show characteristic absorption bands for the following functional groups:
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C≡C stretch: A weak to medium band around 2200-2260 cm⁻¹.
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C=O stretch (aldehyde): A strong band in the region of 1680-1700 cm⁻¹.
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C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
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sp³ C-H stretch: Bands in the range of 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show a characteristic downfield singlet or triplet for the aldehydic proton (around 9-10 ppm). The protons on the carbon adjacent to the alkyne and the aldehyde would also have distinct chemical shifts.
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¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon (around 190-200 ppm) and the two sp-hybridized carbons of the alkyne (in the range of 70-90 ppm). The remaining aliphatic carbons would appear in the upfield region of the spectrum.
Synthesis of 2-Heptynal
The primary route for the synthesis of 2-Heptynal is through the oxidation of the corresponding primary alcohol, 2-heptyn-1-ol (B92533). Several oxidation methods are applicable, each with its own advantages in terms of mildness, selectivity, and yield.
Experimental Protocol: Oxidation of 2-Heptyn-1-ol
This protocol describes a general procedure for the oxidation of a propargyl alcohol to the corresponding alkynal using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
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Materials: 2-Heptyn-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Sodium bicarbonate (saturated aqueous solution), Sodium thiosulfate (B1220275) (saturated aqueous solution), Anhydrous magnesium sulfate.
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Procedure:
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Dissolve 2-heptyn-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
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Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir the biphasic mixture until the solid dissolves.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Heptynal.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Method 2: Swern Oxidation
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Materials: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Triethylamine (B128534) (Et₃N), 2-Heptyn-1-ol.
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Procedure:
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To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2-3.0 equivalents) in DCM dropwise.
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Stir the mixture for 15-30 minutes at -78 °C.
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Add a solution of 2-heptyn-1-ol (1 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
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Stir for 30-60 minutes at -78 °C.
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Add triethylamine (5 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature.
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Quench the reaction with water.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Caption: General synthetic pathway for 2-Heptynal.
Chemical Reactivity and Potential Applications
The dual functionality of 2-Heptynal makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.
Reactions at the Aldehyde Group
The aldehyde functional group is susceptible to nucleophilic attack. Common reactions include:
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Wittig Reaction: Reaction with phosphorus ylides to form enynes.
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Grignard and Organolithium Reactions: Addition of organometallic reagents to yield secondary propargyl alcohols.
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Reductive Amination: Conversion to amines via reaction with an amine and a reducing agent.
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Oxidation: Can be further oxidized to the corresponding carboxylic acid, 2-heptynoic acid.
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Reduction: Can be reduced to the primary alcohol, 2-heptyn-1-ol.
Reactions at the Alkyne Group
The carbon-carbon triple bond can undergo various addition reactions:
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Hydrogenation: Can be selectively reduced to the corresponding (Z)-alkene using Lindlar's catalyst or to the alkane with complete hydrogenation over catalysts like palladium on carbon.
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Hydration: Addition of water, typically catalyzed by mercury salts, would lead to the formation of a ketone.
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Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.
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Click Chemistry: As a terminal alkyne analogue (if isomerized), it could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Caption: Key reactive sites of 2-Heptynal.
Conclusion
2-Heptynal is a valuable bifunctional molecule with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a practical resource for researchers and developers in the chemical and pharmaceutical industries. Further research into its specific reaction kinetics and the development of stereoselective transformations will undoubtedly expand its utility as a building block for novel and complex molecular architectures.
